molecular formula C7H7Cl2NO3S B15166611 (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate CAS No. 275383-88-5

(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate

Cat. No.: B15166611
CAS No.: 275383-88-5
M. Wt: 256.11 g/mol
InChI Key: SQFZAHXXEUBGAQ-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, and a methanesulfonate group attached to the methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate typically involves the reaction of 3,5-dichloro-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3,5-Dichloro-2-pyridinemethanol+Methanesulfonyl chloride(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate+HCl\text{3,5-Dichloro-2-pyridinemethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Dichloro-2-pyridinemethanol+Methanesulfonyl chloride→(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of heterocyclic compounds and other functionalized derivatives.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This allows for the study of biological processes and the development of bioconjugates for diagnostic and therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the displacement by nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridine: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-5-nitropyridine: Contains a nitro group instead of a methanesulfonate group, leading to different reactivity and applications.

    3,5-Dichloro-2-pyridinemethanol: The precursor to (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate, with different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the methanesulfonate group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

275383-88-5

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

(3,5-dichloropyridin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3

InChI Key

SQFZAHXXEUBGAQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

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